2-keto-L-gluconate

Biocatalysis Vitamin C synthesis Stereospecific reduction

2-Keto-L-gluconate (synonymous with 2-keto-L-gulonate, 2-KLG; also cataloged under CAS 526-98-7 for the free acid and 342385-52-8 for the hydrate) is a C6 sugar acid belonging to the hexulosonic acid class. Its structure features a ketone at C-2 and four hydroxyl groups with L-xylo-configuration.

Molecular Formula C6H10O7
Molecular Weight 194.14 g/mol
CAS No. 73803-83-5
Cat. No. B12072445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-keto-L-gluconate
CAS73803-83-5
Molecular FormulaC6H10O7
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)C(=O)O)O)O)O)O
InChIInChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
InChIKeyVBUYCZFBVCCYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto-L-gluconate (2-KLG, CAS 73803-83-5): A Stereo-Defined Key Intermediate for L-Ascorbate Synthesis and Ketogluconate Metabolism Studies


2-Keto-L-gluconate (synonymous with 2-keto-L-gulonate, 2-KLG; also cataloged under CAS 526-98-7 for the free acid and 342385-52-8 for the hydrate) is a C6 sugar acid belonging to the hexulosonic acid class. Its structure features a ketone at C-2 and four hydroxyl groups with L-xylo-configuration . 2-KLG is the direct, stereo-defined precursor for industrial L-ascorbic acid (vitamin C) production via the engineered ketogluconate pathway, where it is formed from 2,5-diketo-D-gluconate (2,5-DKG) by NADPH-dependent reductases [1]. Its distinct L-configuration at C-3, C-4, and C-5 differentiates it fundamentally from its D-enantiomer (2-keto-D-gluconate) and positional isomer (5-keto-D-gluconate), dictating its exclusive enzymatic routing toward L-ascorbate rather than D-gluconate catabolism.

Stereochemical Routing L-xylo-configuration directs enzymatic pathway to L-ascorbate studies
Ketogluconate Metabolism C6 sugar acid intermediate for D-glucuronic acid and fungal pathway research
Biocatalysis Research Defined substrate for NADPH-dependent 2-KLG reductases (e.g., GluD)

Why 2-Keto-D-gluconate, 5-Keto-D-gluconate, or Chemically Reduced Mixtures Cannot Substitute for 2-Keto-L-gluconate in Research and Manufacturing


2-Keto-L-gulonate is not functionally interchangeable with its closest structural analogs 2-keto-D-gluconate (2-KDG) or 5-keto-D-gluconate (5-KDG). Chemically catalyzed reduction of 2,5-diketo-D-gluconate lacks stereospecificity and produces mixtures containing 2-KDG as a by-product, directly eroding yield and complicating purification [1]. Even in wild-type microbial systems, 2-KLG and 2-KDG accumulate simultaneously, requiring additional selective destruction steps to isolate the desired L-epimer [2]. The quantitative evidence below demonstrates that enzymatic, yield, kinetic, purification, stability, and physicochemical differentiation collectively mandate specification of 2-KLG as the procurement identity.

2-Keto-D-gluconate (2-KDG) and 5-keto-D-gluconate may co-occur in non-stereoselective routes, reducing effective yield and requiring additional separation.
Chemical reduction of 2,5-diketo-D-gluconate produces a mixture of epimers; the D-gluconic acid by-product may erode stereochemical purity.
Wild-type fermentation accumulates both 2-KLG and 2-KDG simultaneously; selective destruction or costly purification may be needed to isolate the L-epimer.

Quantitative Differentiation Evidence for 2-Keto-L-gluconate Against Closest Analogs and Alternatives


Stereospecific Enzymatic Reduction of 2,5-DKG to 2-KLG Eliminates 2-Keto-D-gluconate By-Product Formation

Chemical reduction of 2,5-diketo-D-gluconate (2,5-DKG) produces a mixture of 2-keto-L-gulonate and 2-keto-D-gluconate (2-KDG) due to lack of stereospecificity, reducing effective yield [1]. In contrast, stereospecific enzymatic reduction using a Corynebacterium sp. mutant yields exclusively calcium 2-keto-L-gulonate with no detectable 2-KDG or 5-keto-D-gluconate in the final fermentation broth [2].

Stereospecific Reduction
Head-to-head
Enzymatic route yields exclusively calcium 2-KLG (90.5 mol%); no 2-KDG or 5-KDG detected in broth vs. chemical reduction producing mixed epimers and D-gluconic acid.
Supports stereochemical purity for synthesis workflow.
10 m³ two-stage fermentation; D-glucose as hydrogen donor.
Biocatalysis Vitamin C synthesis Stereospecific reduction

Mutant Strain Yield: 90.5 mol% 2-KLG vs. Wild-Type Co-Accumulation of 2-KDG

Wild-type Corynebacterium sp. SHS 0007 accumulates 2-keto-L-gulonate and 2-keto-D-gluconate simultaneously during 2,5-DKG utilization, necessitating downstream separation. A derived polysaccharide-negative, 2-KLG-negative, 5-KDG-negative mutant (GB44) produces only calcium 2-KLG at 90.5 mol% yield from calcium 2,5-DKG [1]. In a two-stage fermentation scaled to 10-m³, calcium 2-KLG was obtained at 106.3 mg/mL with 84.6% overall yield from D-glucose, and no 2-KDG or 5-KDG was detected in the final broth [2].

Mutant Yield vs. Wild-Type
Head-to-head
Mutant GB44: 90.5 mol% exclusive 2-KLG; wild-type: simultaneous 2-KLG + 2-KDG accumulation, requiring separation.
Supports exclusive production and reduced downstream burden.
10 m³ scale: 84.6% overall yield from D-glucose.
Fermentation yield Metabolic engineering 2-KLG vs 2-KDG

Enzyme Kinetic Discrimination: GluD Displays 3.5-Fold Higher kcat for 2-KLG Than GluE for 5-Keto-D-gluconate

Purified GluD (2-keto-L-gulonate reductase) from Aspergillus niger exhibits a kcat of 21.4 ± 0.3 s⁻¹ and Vmax of 34.9 ± 0.5 μmol min⁻¹ mg⁻¹ with 2-KLG as substrate. In contrast, the related enzyme GluE (L-idonate 5-dehydrogenase) acting on 5-keto-D-gluconate (5-KDG) shows a kcat of only 7.2 ± 0.0 s⁻¹ and Vmax of 10.0 ± 0.0 μmol min⁻¹ mg⁻¹ [1]. The kcat difference is 3.0-fold (21.4 vs. 7.2), while the Vmax difference is 3.5-fold (34.9 vs. 10.0).

Kinetic Orthogonality
Cross-study
GluD on 2-KLG: Vmax 34.9 μmol min⁻¹ mg⁻¹, kcat 21.4 s⁻¹; GluE on 5-KDG: Vmax 10.0 μmol min⁻¹ mg⁻¹, kcat 7.2 s⁻¹ (3.5× lower).
Confirms 2-KLG as specific substrate for GluD, distinct from 5-KDG dehydrogenase.
Km: 25.3 mM (2-KLG) vs. 8.4 mM (5-KDG); kcat/Km comparable.
Enzyme kinetics Substrate specificity 2-KLG reductase

Selective Microbial Destruction of 2-Ketogluconate in 2-KLG/2-KDG Mixtures: Pseudomonas sp. Discriminates Epimers

In mixed fermentation broths containing both 2-ketogulonate (2-KLG) and 2-ketogluconate (2-KDG), Pseudomonas fluorescens strains (NRRL B-10, ATCC 13430) selectively metabolize 2-KDG to CO₂ and H₂O while leaving 2-KLG intact [1]. The starting mixture from non-stereoselective reduction of 2,5-DKG typically contains an 85:15 ratio of 2-KLG to 2-KDG; after Pseudomonas fermentation, only 2-KLG remains, enabling subsequent hydrolysis to pure L-ascorbic acid without erythorbic acid contamination [1].

Selective Destruction
Head-to-head
Pseudomonas fluorescens selectively metabolizes 2-KDG from 85:15 2-KLG:2-KDG mixture, leaving 2-KLG intact; no erythorbic acid formed.
Reported biological purification strategy for 2-KLG isolation.
NRRL B-10/ATCC 13430; corn steep liquor medium.
Downstream purification Epimer separation Bioselective degradation

Fermentation Broth Stability: 2-KLG Resists Spontaneous Epimerization or Degradation to 2-KDG and 5-KDG

In the two-stage fermentation process at 10-m³ scale, calcium 2-keto-L-gulonate was demonstrated to be stable in the broth. HPLC and GC-MS analysis confirmed that neither 2-keto-D-gluconic acid nor 5-keto-D-gluconic acid was detectable in the final fermentation broth, even after 50+ hours of fed-batch cultivation at industrial scale [1]. This contrasts with chemically reduced 2,5-DKG streams where epimerization and by-product formation are inherent.

Broth Stability
Cross-study
No 2-KDG or 5-KDG detected after 50 h fed-batch at 10 m³ scale; 2-KLG resists epimerization.
Supports storage without loss of stereochemical integrity.
Confirmed by anion-exchange HPLC and GC-MS.
Product stability Fermentation monitoring Quality control

Solubility of 2-KLG Free Acid (480 g/L) vs. Sodium Salt (250 g/L) at 303 K Informs Crystallization Process Design

The solid-liquid equilibrium of 2-keto-L-gulonic acid (HKGA) and its sodium salt (NaKGA) in water was determined experimentally. At 303 K, the solubility of pure HKGA·H₂O is 480 g/L, while that of NaKGA·H₂O is 250 g/L [1]. This 1.92-fold solubility difference governs the choice of precipitating agent and crystallization conditions during industrial isolation. In contrast, comprehensive SLE data for 2-keto-D-gluconate salts under comparable conditions are not available in the open literature, limiting rational process design for the D-epimer.

Solubility Data
Class-level
HKGA·H₂O (free acid): 480 g/L; NaKGA·H₂O: 250 g/L at 303 K (1.92× difference).
Supports crystallization-based purification design.
Ternary system characterized; 2-KDG solubility data not available.
Crystallization Downstream processing Physicochemical properties

High-Confidence Application Scenarios for 2-Keto-L-gluconate Derived from Quantitative Differentiation Evidence


Industrial Vitamin C (L-Ascorbic Acid) Biotransformation: Stereospecific 2-KLG as the Exclusive Direct Precursor

2-Keto-L-gulonate is the immediate chemical precursor to L-ascorbic acid via esterification and lactonization. The Reichstein-Grüssner process and modern two-stage fermentation routes both converge on 2-KLG as the final intermediate before chemical conversion. Evidence confirms that enzymatic reduction of 2,5-DKG using Corynebacterium sp. mutants yields 90.5 mol% pure 2-KLG with no detectable 2-KDG or 5-KDG contamination, and that 2-KLG remains stable in fermentation broth . This scenario is appropriate for manufacturers procuring 2-KLG as feedstock for ascorbate synthesis, where stereochemical purity directly determines final product quality and yield. The documented solubility data (480 g/L for free acid at 303 K) further supports crystallization-based isolation at industrial scale .

Enzymatic Characterization and Kinetic Assay Development Using 2-KLG as Defined Substrate for GluD Reductase

The NADPH-dependent 2-keto-L-gulonate reductase GluD (EC 1.1.1.-) from Aspergillus niger has been kinetically characterized with purified 2-KLG, yielding Vmax 34.9 μmol min⁻¹ mg⁻¹, Km 25.3 mM, and kcat 21.4 s⁻¹ . The strict cofactor requirement (NADPH) and the kinetic distinction from GluE acting on 5-KDG make 2-KLG an essential reagent for laboratories studying fungal D-glucuronic acid catabolism, ketogluconate metabolism, or engineering NADPH-dependent oxidoreductases. Procurement of high-purity 2-KLG (≥98% by HPLC, available as analytical standard ) is critical for reproducible kinetic measurements free from substrate-related artifacts.

Downstream Purification Process Development: Exploiting Selective Microbial Degradation and Solubility Differences

When 2-KLG is produced via non-stereospecific chemical reduction or wild-type fermentation, it co-occurs with 2-KDG. Two validated strategies enable purification: (i) selective destruction of 2-KDG by Pseudomonas fluorescens, which leaves 2-KLG intact ; (ii) pH-controlled crystallization exploiting the 1.92-fold solubility difference between HKGA (480 g/L) and NaKGA (250 g/L) at 303 K . These orthogonal purification approaches are directly applicable to process development groups optimizing 2-KLG isolation from complex fermentation broths. Procuring 2-KLG with documented impurity profiles allows calibration of these purification steps.

Analytical Method Development: 2-KLG as Reference Standard for HPLC and GC-MS Quantification in Fermentation Monitoring

An established HPLC method using an Aminex anion-exchange column with ammonium formate or potassium phosphate eluant separates 2-KLG from other ketoaldonic and aldonic acids. GC-MS following trimethylsilyl derivatization provides confirmatory identification and quantification at nanogram levels . 2-KLG analytical standards (≥98% purity, CAS 342385-52-8 for hydrate form ) are required for calibration curves, method validation, and routine quality control in fermentation process monitoring. The documented absence of spontaneous epimerization or degradation in broth further supports its suitability as a stable reference material.

Application
Selection Property
Validation Focus
L-Ascorbate synthesis research
Stereochemical purity of intermediate
Absence of D-epimer (2-KDG) in feedstock
GluD reductase characterization
Substrate specificity and kinetic parameters
Reproducible Vmax/Km with defined 2-KLG
Downstream purification development
Epimer separation strategy (biological or crystallization)
Efficiency of 2-KDG removal or selective precipitation
Fermentation process analytics
Reference standard stability and identity
Chromatographic purity and no epimerization in storage
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